Sulfoxone
Overview
Description
Preparation Methods
Sulfoxone can be synthesized through various methods. One common synthetic route involves the sequential oxidation of sulfide using oxidants such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H2O2) with a metal catalyst . Another method involves the substitution or cross-coupling using sulfur(IV) reagents like aryl sulfinate or alkyl sulfinate . Industrial production methods often employ fixed bed reactors where thioether reacts with hydrogen peroxide and a catalyst .
Chemical Reactions Analysis
Sulfoxone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidants like mCPBA and H2O2, and reducing agents such as sodium borohydride (NaBH4). Major products formed from these reactions include various sulfone and sulfide derivatives .
Scientific Research Applications
Sulfoxone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfone derivatives.
Mechanism of Action
Sulfoxone acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .
Comparison with Similar Compounds
Sulfoxone is similar to other sulfonamide antibiotics, such as dapsone and sulfadoxine. it is unique in its specific use for treating leprosy and dermatitis herpetiformis . Other similar compounds include:
Dapsone: Used for treating leprosy and dermatitis herpetiformis, but also effective against a wider range of bacteria.
Sulfadoxine: Often used in combination with pyrimethamine for treating malaria.
This compound’s uniqueness lies in its specific application for leprosy and its competitive inhibition of dihydropteroate synthetase .
Properties
Key on ui mechanism of action |
Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |
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CAS No. |
144-76-3 |
Molecular Formula |
C14H16N2O6S3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid |
InChI |
InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
NEDPPCHNEOMTJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |
Key on ui other cas no. |
144-76-3 144-75-2 |
physical_description |
Solid |
solubility |
2.63e+00 g/L |
Synonyms |
aldesulfon sodium Diasone sulfoxone sulfoxone sodium sulfoxone, disodium salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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